molecular formula C11H8Br3N5OS B11706734 3-methyl-5-oxo-4-(2,4,6-tribromophenyl)azo-4H-pyrazole-1-carbothioamide

3-methyl-5-oxo-4-(2,4,6-tribromophenyl)azo-4H-pyrazole-1-carbothioamide

Cat. No.: B11706734
M. Wt: 497.99 g/mol
InChI Key: QBFKFDAZCRXVFW-UHFFFAOYSA-N
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Description

(4E)-3-Methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a hydrazone linkage, and a tribromophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of 2,4,6-tribromophenylhydrazine with a suitable pyrazole derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-Methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives, such as hydrazines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazone linkage and tribromophenyl group are of particular interest due to their potential interactions with biological targets, such as enzymes and receptors.

Medicine

In medicine, (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The hydrazone linkage and tribromophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-trifluorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-triiodophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Uniqueness

The uniqueness of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its tribromophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with trichloro, trifluoro, or triiodo substitutions, the tribromophenyl group enhances the compound’s reactivity and potential bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8Br3N5OS

Molecular Weight

497.99 g/mol

IUPAC Name

5-methyl-3-oxo-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C11H8Br3N5OS/c1-4-8(10(20)19(18-4)11(15)21)16-17-9-6(13)2-5(12)3-7(9)14/h2-3,18H,1H3,(H2,15,21)

InChI Key

QBFKFDAZCRXVFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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